

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably in the genus Lupinus and in Anagyris foetida.[1][2] This complex natural product has garnered significant interest due to its teratogenic effects, particularly in livestock, where it is known to cause "crooked calf disease."[3][4] A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in toxicology, natural product chemistry, and drug development who may be investigating its mechanism of action, developing analytical detection methods, or exploring its potential as a pharmacological scaffold. This technical guide provides a comprehensive overview of the core structural and stereochemical features of anagyrine, supported by available quantitative data and detailed experimental methodologies.

Chemical Structure

Anagyrine is a member of the quinolizidine alkaloid family, characterized by a core 1-azabicyclo[4.4.0]decane moiety.[1][2] Its molecular formula is C₁₅H₂₀N₂O, with a molar mass of 244.33 g/mol .[5] The systematic IUPAC name for **anagyrine** is (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,7.0¹⁰,1⁵]heptadeca-2,4-dien-6-one.[5]

The structure of **anagyrine** consists of four fused rings, creating a rigid and complex threedimensional architecture. This tetracyclic system is comprised of a pyridone ring fused to a quinolizidine skeleton.



Table 1: Chemical and Physical Properties of Anagyrine

Property	Value	Reference
Molecular Formula	C15H20N2O	[5]
Molar Mass	244.33 g/mol	[5]
CAS Number	486-89-5	[5]
IUPAC Name	(1R,9R,10R)-7,15- diazatetracyclo[7.7.1.0 ² ,7.0 ¹⁰ ,1 ⁵]heptadeca-2,4-dien-6-one	[5]
Synonyms	Monolupine, Rhombinine, Rhombinin	[5]

Stereochemistry and Absolute Configuration

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. **Anagyrine** possesses three stereogenic centers, leading to the possibility of several stereoisomers. The determination of the precise spatial arrangement of atoms, or absolute configuration, is therefore critical.

The absolute configuration of the protonated form of **anagyrine** has been unequivocally determined through single-crystal X-ray diffraction analysis of **anagyrine** perchlorate. The chiral centers are assigned as C-6R, C-8R, and C-10R according to the Cahn-Ingold-Prelog priority rules. It is important to note that by protonation, the N2 atom also becomes a chiral center with an S configuration.

The crystal structure reveals specific conformations of the fused ring system. Ring A is nearly planar, ring B adopts a sofa conformation, and the C and D rings are in chair conformations with a cis ring junction.

Table 2: Stereochemical Data for Anagyrine Perchlorate



Feature	Description	Reference
Chiral Centers	C-6, C-8, C-10	
Absolute Configuration	C-6R, C-8R, C-10R	
N2 Configuration (protonated)	S	-
Ring A Conformation	Planar	-
Ring B Conformation	Sofa	-
Rings C and D Conformation	Twin-chair	-
C/D Ring Junction	cis	-

Experimental Protocols

The elucidation of **anagyrine**'s structure and stereochemistry has relied on a combination of spectroscopic and crystallographic techniques.

Isolation and Purification of Anagyrine

A general procedure for the isolation of **anagyrine** from plant material, adapted from the literature, is as follows:

- Extraction: The dried and powdered plant material (e.g., aerial parts of Genista hispanica) is subjected to extraction with a suitable solvent, such as 75% ethanol.
- Acid-Base Extraction: The ethanolic extract is concentrated, and the residue is acidified with 0.5 N HCl. This protonates the alkaloids, rendering them water-soluble. The acidic aqueous layer is then washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic compounds.
- Basification and Extraction: The acidic solution is then basified to a pH of 10 with a base like 15% NaOH or 25% aqueous ammonia. This deprotonates the alkaloids, making them soluble in organic solvents. The free bases are then extracted with a solvent such as chloroform.
- Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography on silica gel. Elution with a solvent system like chloroform-methanol (e.g.,



100:1) allows for the separation of **anagyrine** from other alkaloids. Thin-layer chromatography (TLC) can be used to monitor the separation.

X-ray Crystallography of Anagyrine Perchlorate

The following protocol is based on the published crystal structure determination of **anagyrine** perchlorate:

- Crystallization: Purified **anagyrine** is dissolved in acetone, and perchloric acid is added to an acidic pH of 5-6. The precipitated **anagyrine** perchlorate crystals are then recrystallized from methanol or water to yield colorless prisms suitable for X-ray diffraction.
- Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a radiation source such as Cu Kα radiation.
- Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined using anomalous dispersion effects.

Table 3: Crystallographic Data for Anagyrine Perchlorate

Crystal System Monoclinic Space Group P21 a (Å) 7.3550 (3) b (Å) 32.982 (1) c (Å) 12.8849 (4)	Parameter	Value
a (Å) 7.3550 (3) b (Å) 32.982 (1) c (Å) 12.8849 (4)	Crystal System	Monoclinic
b (Å) 32.982 (1) c (Å) 12.8849 (4)	Space Group	P21
c (Å) 12.8849 (4)	a (Å)	7.3550 (3)
	b (Å)	32.982 (1)
	c (Å)	12.8849 (4)
β (°) 90.709 (3)	β (°)	90.709 (3)
V (ų) 3125.41 (19)	V (ų)	3125.41 (19)
Z 8	Z	8

Spectroscopic Analysis



While a complete, assigned dataset for **anagyrine** is not readily available in all public databases, the following describes a general protocol for the spectroscopic characterization of quinolizidine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
- Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule. For **anagyrine**, key absorptions would be expected for the C=O stretch of the pyridone ring, C=C stretches of the aromatic system, and C-N and C-H stretches of the aliphatic portions. The presence of "Bohlmann bands" (around 2700-2800 cm⁻¹) can be indicative of a trans-quinolizidine conformation.[6]

Circular Dichroism (CD) Spectroscopy:

While specific CD data for **anagyrine** is not widely published, this technique is a powerful tool for studying the stereochemistry of chiral molecules in solution.

• Sample Preparation: The sample is dissolved in a suitable transparent solvent.

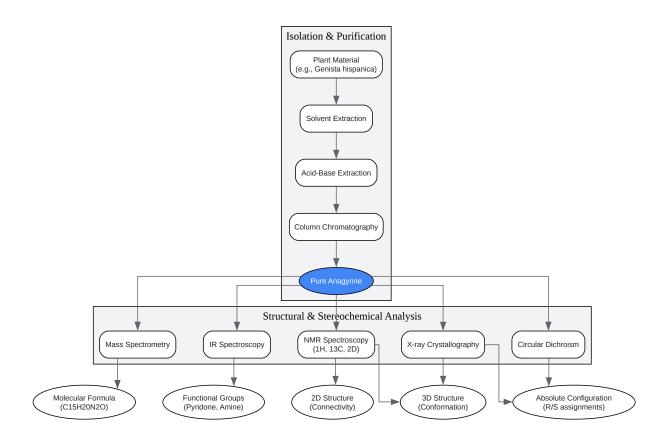


- Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter, measuring the differential absorption of left and right circularly polarized light as a function of wavelength.
- Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the molecule. This experimental data can be compared with theoretically calculated CD spectra to confirm stereochemical assignments.

Logical Relationships in Structure Elucidation

The determination of the complex structure of a natural product like **anagyrine** is a stepwise process involving the integration of data from multiple analytical techniques.





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Workflow for the isolation and structural elucidation of anagyrine.

Conclusion



The chemical structure and stereochemistry of **anagyrine** have been well-established through a combination of isolation techniques, spectroscopic analysis, and definitively by single-crystal X-ray diffraction. Its tetracyclic quinolizidine framework, with a defined absolute configuration at its three chiral centers, provides a rigid molecular scaffold that dictates its biological activity. This in-depth guide, summarizing the key structural data and experimental methodologies, serves as a valuable resource for researchers working with this important and toxicologically relevant natural product. A comprehensive understanding of its structure is the foundation for further investigations into its biosynthesis, mechanism of toxicity, and potential for derivatization in drug discovery programs.

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